molecular formula C16H21N3O7S2 B2632410 N-methyl-2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1797303-01-5

N-methyl-2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No.: B2632410
CAS No.: 1797303-01-5
M. Wt: 431.48
InChI Key: APKNSEHBQADKKR-UHFFFAOYSA-N
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Description

N-methyl-2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a complex structure incorporating a benzo[d]oxazolone moiety linked to a piperidine ring via dual sulfonyl groups, suggesting potential as a key intermediate or a pharmacologically active scaffold. Its molecular architecture indicates potential for applications in the design and synthesis of enzyme inhibitors, particularly those targeting ATP-binding sites or protein-protein interactions. Researchers may find value in exploring its utility in developing novel probes for kinase signaling pathways or other cellular processes regulated by sulfonamide-containing molecules. The presence of the N-methylacetamide group further enhances its drug-like properties, making it a relevant candidate for structure-activity relationship (SAR) studies in early-stage drug discovery. This product is intended for laboratory research purposes by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's Certificate of Analysis for specific data on purity, stability, and handling instructions.

Properties

IUPAC Name

N-methyl-2-[1-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)sulfonyl]piperidin-4-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O7S2/c1-17-15(20)10-27(22,23)11-5-7-19(8-6-11)28(24,25)12-3-4-14-13(9-12)18(2)16(21)26-14/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKNSEHBQADKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d]oxazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the addition of the sulfonyl group through sulfonation reactions. The final step involves the methylation of the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with pharmaceutical potential.

    Biology: It may be used in studies of enzyme inhibition or as a probe for investigating biological pathways.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: It may find applications in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which N-methyl-2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide exerts its effects is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in downstream effects on cellular pathways. For example, the compound might inhibit an enzyme involved in the production of reactive oxygen species, thereby reducing oxidative stress.

Comparison with Similar Compounds

Structural Features
Compound Name (Identifier) Core Heterocycle Sulfonyl Groups Acetamide Substituents Key Structural Differences
N-methyl-2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide Benzo[d]oxazole (fused ring) 2 N-methyl Dual sulfonyl groups; fused aromatic system
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide Thiazolidinone (5-membered) 1 N-(2-methylphenyl) Single sulfonyl; thiazolidinone with imino group
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 0 N-(chloro-methoxy-methylphenyl) Sulfanyl instead of sulfonyl; pyridine-substituted triazole

Key Observations :

  • The target compound’s dual sulfonyl groups may enhance electrostatic interactions with target proteins compared to single-sulfonyl analogs .
  • The fused benzo[d]oxazole system offers greater rigidity and metabolic stability than non-fused heterocycles like thiazolidinone or triazole .
Physicochemical Properties
Compound Name (Identifier) Molecular Weight (g/mol) Calculated logP Aqueous Solubility (mg/mL) pKa (Sulfonyl Group)
This compound ~480 2.1 <0.1 (pH 7.4) ~1.5
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide ~470 3.8 <0.05 (pH 7.4) ~1.3
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ~450 2.9 0.2 (pH 7.4) N/A (no sulfonyl)

Key Observations :

  • The target compound’s lower logP (2.1 vs.
  • The absence of sulfonyl groups in correlates with higher aqueous solubility (0.2 mg/mL vs. <0.1 mg/mL for sulfonyl-containing analogs).

Key Observations :

  • Triazole-containing analogs (e.g., ) exhibit anticancer activity, suggesting divergent therapeutic applications compared to sulfonyl-dense compounds.

Biological Activity

N-methyl-2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperidine ring, sulfonyl groups, and a benzo[d]oxazole moiety. Its molecular formula is C23H24N4O4C_{23}H_{24}N_{4}O_{4}, with a molecular weight of 420.46 g/mol. The structural features contribute to its interactions with biological targets.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing the piperidine nucleus are associated with antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainInhibition Zone (mm)
Compound ASalmonella typhi15
Compound BBacillus subtilis18
N-methyl derivativeEscherichia coli12

Enzyme Inhibition

N-methyl derivatives have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play critical roles in various physiological processes and disease mechanisms.

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (µM)
N-methyl derivativeAChE5.12
N-methyl derivativeUrease3.45

The inhibition of urease is particularly noteworthy as it suggests potential applications in treating conditions like urinary tract infections and certain types of kidney stones .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Binding Affinity : The sulfonamide group enhances binding affinity to target proteins, facilitating effective inhibition.
  • Structural Compatibility : The presence of the benzo[d]oxazole moiety allows for better interaction with enzyme active sites due to its planar structure.

Case Studies

Several studies have investigated the pharmacological effects of similar compounds:

  • Study on Antimicrobial Efficacy : A recent study synthesized various piperidine derivatives, including those with sulfonamide functionalities, demonstrating broad-spectrum antimicrobial activity .
  • Evaluation of Enzyme Inhibitors : Another research focused on synthesizing compounds that inhibit urease, showing that modifications to the piperidine structure significantly affected inhibitory potency .

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